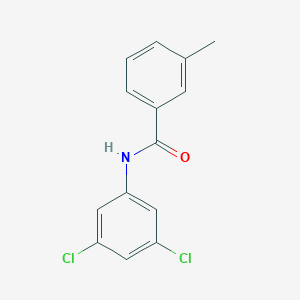
N-(3,5-dichlorophenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-3-methylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It belongs to the class of arylacetic acid derivatives and is available in various forms such as tablets, capsules, and topical gels.
Mechanism of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been reported to have antioxidant properties and to increase the expression of heat shock proteins, which play a role in cellular stress response.
Advantages and Limitations for Lab Experiments
Diclofenac is a widely used N-(3,5-dichlorophenyl)-3-methylbenzamide that is readily available and relatively inexpensive. It has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of inflammation and pain. However, like all drugs, diclofenac has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its antitumor activity, with the ultimate goal of developing more effective cancer therapies. Additionally, the role of diclofenac in modulating the immune response and its potential as an immunomodulatory agent are areas of ongoing research.
Synthesis Methods
Diclofenac can be synthesized by several methods, including the reaction of 3-amino-4-chlorobenzophenone with 3,5-dichloroaniline in the presence of phosphorus oxychloride or thionyl chloride. The resulting product is then treated with acetic anhydride to obtain diclofenac. Another method involves the reaction of 2,6-dichloroaniline with 4-chloro-3-methylacetophenone in the presence of sodium hydroxide and acetic acid, followed by acetylation with acetic anhydride.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory effects in several animal models of inflammation. In addition, diclofenac has been shown to have antitumor activity in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of cancer.
properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
InChI Key |
JRRQUHYGCWSOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



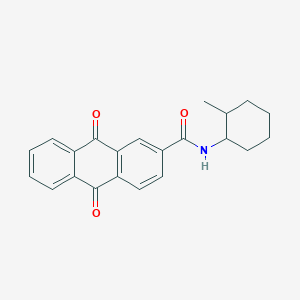
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
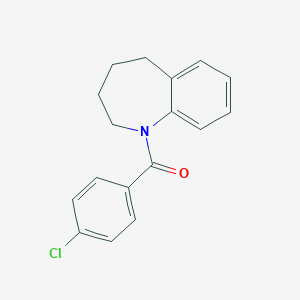
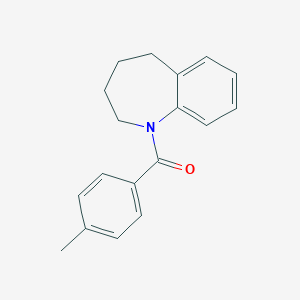

![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
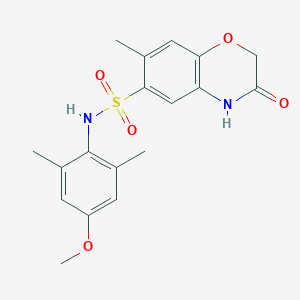
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
